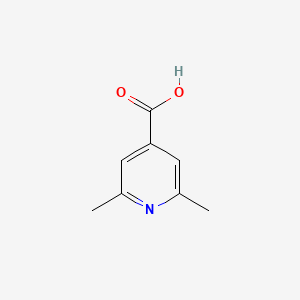
N-(4-benzamidocyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(4-benzamidocyclohexyl)benzamide” would depend on the specific locations and orientations of the benzamidocyclohexyl groups.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including reactions with carboxylic acids and amines at high temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Benzylbenzamide has a molecular weight of 211.26 and a melting point of 104-106 °C .Scientific Research Applications
Organic Synthesis and Catalysis
- Rh-catalyzed Oxidative Coupling : A method for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed, demonstrating the utility of benzamides in constructing polycyclic amides and heterocycles (Song et al., 2010).
- Chemoselective N-benzoylation : The N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, yielding compounds of biological interest (Singh et al., 2017).
Medicinal Chemistry and Drug Design
- Histone Deacetylase Inhibitor : The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise as an anticancer drug, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
- Alkaline Phosphatase Inhibition : Benzamide derivatives have been evaluated for their inhibitory potential against human recombinant alkaline phosphatase, indicating potential applications in medicinal chemistry (Saeed et al., 2015).
Materials Science
- Polyamide Synthesis : A convenient method for the synthesis of well-defined aromatic polyamides has been reported, showcasing the versatility of benzamide compounds in materials science (Yokozawa et al., 2005).
Anti-Tubercular Agents
- Anti-Tubercular Scaffold : The synthesis and evaluation of novel benzamide derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis have been conducted, demonstrating the potential of benzamide scaffolds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).
Enzyme Inhibitors and Anticonvulsant Activity
- Anticonvulsant and Analgesic Potential : The synthesis and evaluation of certain benzamide derivatives for their anticonvulsant and analgesic potential have been explored, indicating the therapeutic applications of these compounds (Aboul-Enein et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-benzamidocyclohexyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRVFHSKWNDDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404661 |
Source


|
| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153250-59-0 |
Source


|
| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

